molecular formula C23H22FN5O2 B11130966 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11130966
M. Wt: 419.5 g/mol
InChI Key: SYOUXJSRVDIRFT-UHFFFAOYSA-N
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Description

The compound N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic scaffold with multiple functional groups. Its structure includes:

  • A 4-fluorobenzyl substituent.
  • A propan-2-yl (isopropyl) group at position 5.
  • A fused triazatricyclo[8.4.0.0³,⁸] core, which imposes rigidity and influences electronic properties.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H22FN5O2/c1-13(2)29-19(25)17(22(30)26-12-15-6-8-16(24)9-7-15)11-18-21(29)27-20-14(3)5-4-10-28(20)23(18)31/h4-11,13,25H,12H2,1-3H3,(H,26,30)

InChI Key

SYOUXJSRVDIRFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The process begins with the preparation of the tricyclic core, followed by the introduction of the fluorophenyl and other substituents. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity make it a candidate for drug development, particularly in targeting specific pathways or receptors.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS 877778-47-7)
  • Key Difference : The substituent at position 7 is pentyl (C5H11) instead of propan-2-yl (C3H7) .
  • Steric Effects: Bulkier pentyl groups may hinder binding to target receptors compared to the compact isopropyl group.
(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences: Simpler benzamide backbone vs. the tricyclic core of the target compound. Trifluoromethyl (CF3) and methoxy (OCH3) groups instead of fluorophenylmethyl and imino-oxo motifs .
  • Functional Implications: Flutolanil’s CF3 group enhances electronegativity and metabolic stability, whereas the target compound’s imino group may facilitate hydrogen bonding with biological targets.
(c) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Key Differences :
    • Chlorophenyl vs. fluorophenyl substituents.
    • Cyclopropane and tetrahydrofuran rings vs. the triazatricyclo system .
  • Impact :
    • Fluorine’s smaller atomic radius and higher electronegativity (vs. chlorine) may reduce steric hindrance and alter electronic interactions.

Physicochemical Properties

Table 1: Property Comparison Based on Substituent Effects
Property Target Compound CAS 877778-47-7 Flutolanil
Molecular Weight ~447.5 g/mol (estimated) 447.5 g/mol 323.3 g/mol
Key Substituents 4-Fluorobenzyl, isopropyl 4-Fluorobenzyl, pentyl CF3, methoxy
Hydrogen Bond Donors 2 (imino, carboxamide NH) 2 1 (benzamide NH)
LogP (Estimated) Moderate (~3.5) Higher (~4.2) High (~4.0)

Environmental and Toxicological Considerations

  • Persistence : Fluorinated compounds (e.g., target compound, flutolanil) generally exhibit slower degradation than chlorinated analogs like cyprofuram due to stronger C-F bonds .

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a triazatricyclo framework that contributes to its distinctive chemical properties. The presence of a fluorophenyl group enhances its lipophilicity, potentially improving its biological interactions. Its molecular formula is C24H24FN5O2C_{24}H_{24}FN_5O_2 with a molecular weight of 433.5 g/mol.

Key Structural Features

FeatureDescription
Molecular Formula C24H24FN5O2C_{24}H_{24}FN_5O_2
Molecular Weight 433.5 g/mol
Functional Groups Fluorophenyl, imino, carboxamide
Structural Framework Triazatricyclo

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

  • Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities due to its unique structural features.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study focusing on triazatricyclo compounds demonstrated that derivatives similar to the target compound inhibited the proliferation of cancer cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Research published in Journal of Medicinal Chemistry highlighted that compounds with fluorophenyl substitutions exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic pathways starting from readily available precursors.

Common Synthetic Steps

  • Formation of the Triazatricyclo Framework : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Employing methods such as nucleophilic substitution to incorporate the fluorophenyl and imino groups.
  • Purification : Advanced purification techniques like chromatography to isolate the final product.

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